N-(3-{1-oxa-4-azaspiro[5.5]undecan-4-yl}-3-oxopropyl)prop-2-enamide
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Overview
Description
N-(3-{1-oxa-4-azaspiro[5.5]undecan-4-yl}-3-oxopropyl)prop-2-enamide is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds, such as this one, are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . The compound contains a 1-oxa-4-azaspiro[5.5]undecane scaffold, which has been studied for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{1-oxa-4-azaspiro[5.5]undecan-4-yl}-3-oxopropyl)prop-2-enamide involves multiple steps. One common approach is the Prins cyclization reaction, which allows the construction of the 1-oxa-4-azaspiro[5.5]undecane scaffold in a single step . This method is advantageous as it introduces various substituents at position 4 of the spiro ring . Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is more complex and expensive .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes mentioned above to ensure scalability and cost-effectiveness. The Prins cyclization reaction is particularly promising for industrial applications due to its efficiency and ability to introduce diverse substituents .
Chemical Reactions Analysis
Types of Reactions: N-(3-{1-oxa-4-azaspiro[5.5]undecan-4-yl}-3-oxopropyl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The spirocyclic structure allows for unique reactivity patterns, making it a versatile compound in synthetic chemistry .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-(3-{1-oxa-4-azaspiro[5.5]undecan-4-yl}-3-oxopropyl)prop-2-enamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an antituberculosis agent due to its ability to inhibit the MmpL3 protein of Mycobacterium tuberculosis . Additionally, it has shown promise as an inhibitor of soluble epoxide hydrolase, making it a potential candidate for the treatment of various diseases .
Mechanism of Action
The mechanism of action of N-(3-{1-oxa-4-azaspiro[5.5]undecan-4-yl}-3-oxopropyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential lipids, leading to the death of the bacteria . The compound’s ability to inhibit soluble epoxide hydrolase involves blocking the enzyme’s active site, preventing the hydrolysis of epoxides .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(3-{1-oxa-4-azaspiro[5.5]undecan-4-yl}-3-oxopropyl)prop-2-enamide include other spirocyclic derivatives such as 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane and 1,4,9-triazaspiro[5.5]undecan-2-one .
Uniqueness: What sets this compound apart is its specific structural features and the diverse range of biological activities it exhibits. Its ability to inhibit both the MmpL3 protein and soluble epoxide hydrolase highlights its potential as a multifunctional therapeutic agent .
Properties
IUPAC Name |
N-[3-(1-oxa-4-azaspiro[5.5]undecan-4-yl)-3-oxopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-2-13(18)16-9-6-14(19)17-10-11-20-15(12-17)7-4-3-5-8-15/h2H,1,3-12H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKWHOZOIUCDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCOC2(C1)CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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